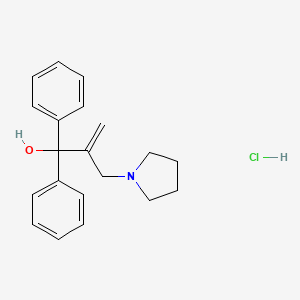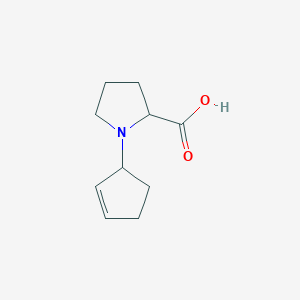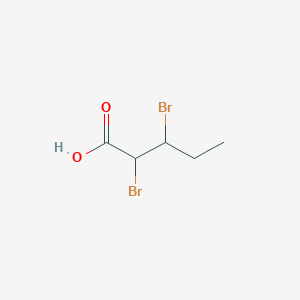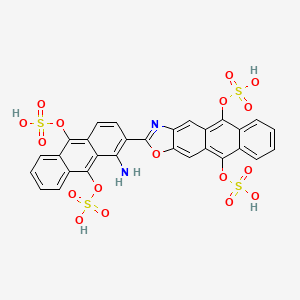![molecular formula C22H22N2S2 B13733486 3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline is an organic compound that features both an aniline group and a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline typically involves the reaction of 3-aminophenyl derivatives with 1,3-dithiane derivatives under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄, H₂/Ni
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a protective group, while the aniline group can participate in various biochemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modulate its activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline is unique due to its combination of an aniline group and a dithiane ring, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C22H22N2S2 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline |
InChI |
InChI=1S/C22H22N2S2/c23-20-6-1-4-15(13-20)17-10-18(16-5-2-7-21(24)14-16)12-19(11-17)22-25-8-3-9-26-22/h1-2,4-7,10-14,22H,3,8-9,23-24H2 |
InChI Key |
SOHUZUNBXHNNDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC(=CC(=C2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


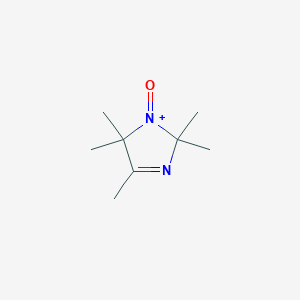
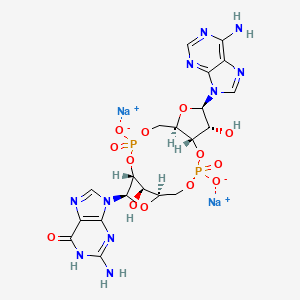
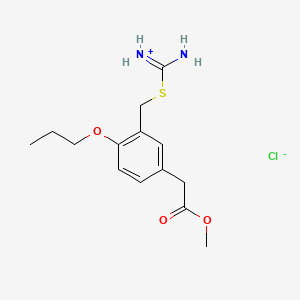
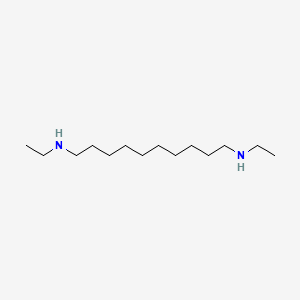
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
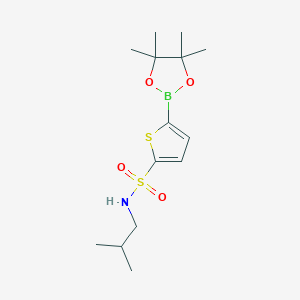
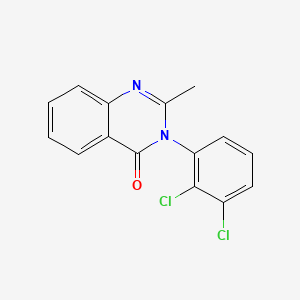
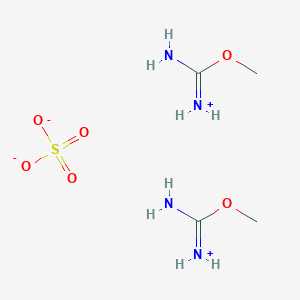
![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
